4-Amino-1-phenylcyclohexan-1-ol
Overview
Description
4-Amino-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C12H17NO. It is a cyclohexane derivative characterized by the presence of an amino group and a phenyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of 4-Nitro-1-phenylcyclohexan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .
Another method involves the reductive amination of 4-Phenylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually conducted in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Amino-1-phenylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can yield 4-Amino-1-phenylcyclohexane when treated with strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Amino-1-phenylcyclohexanone
Reduction: 4-Amino-1-phenylcyclohexane
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
4-Amino-1-phenylcyclohexan-1-ol has several applications in scientific research:
Enantioselective Catalysis: It is used as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity.
Medicinal Chemistry: The compound is a precursor for the synthesis of analgesics and other bioactive molecules.
Synthesis of Bioactive Compounds: It serves as an intermediate in the synthesis of β-amino acids, which are important for the development of pharmacologically relevant β-lactams and other bioactive compounds.
Inhibitory Activity: The compound has been investigated for its role in designing noncovalent serine protease inhibitors, which are important for understanding enzyme-inhibitor interactions.
Dermatological Applications: It has been studied for its potential use in reducing wrinkle formation caused by skin dryness.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a chiral ligand, facilitating enantioselective reactions by forming complexes with metal ions. These complexes then interact with substrates to produce chiral products with high selectivity.
In the context of enzyme inhibition, the compound binds to the active site of serine proteases, blocking their activity and preventing substrate cleavage. This interaction is crucial for designing inhibitors that can modulate enzyme activity in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-phenylcyclohexanone: This compound is an oxidized form of 4-Amino-1-phenylcyclohexan-1-ol and shares similar structural features.
4-Amino-1-phenylcyclohexane: This reduced form of this compound has similar chemical properties but lacks the hydroxyl group.
4-Phenylcyclohexanone: This precursor compound is used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of an amino group and a hydroxyl group on the cyclohexane ring, which allows it to participate in a wide range of chemical reactions. Its chiral nature makes it valuable in enantioselective catalysis and medicinal chemistry .
Properties
IUPAC Name |
4-amino-1-phenylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECPDWEFSCXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965444 | |
Record name | 4-Amino-1-phenylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51171-78-9, 51171-79-0, 1461708-75-7 | |
Record name | Cyclohexanol, 4-amino-1-phenyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 4-amino-1-phenyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-1-phenylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1-phenylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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